4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine
Description
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a hydrazino (-NH-NH₂) group at position 4 and a phenyl group at position 6. This structure combines the electron-rich thiophene ring with the pyrimidine scaffold, a framework widely explored in medicinal chemistry for its bioactivity.
Properties
IUPAC Name |
(6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-9-6-10(8-4-2-1-3-5-8)17-12(9)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUEAFHRAFLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351768 | |
| Record name | 4-hydrazino-6-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-80-0 | |
| Record name | 4-Hydrazinyl-6-phenylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35970-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydrazino-6-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine typically involves the reaction of 6-phenylthieno[2,3-d]pyrimidine-4(3H)-one with hydrazine hydrate under reflux conditions . The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine possesses a unique structure characterized by:
- Molecular Formula : CHNS
- Molecular Weight : Approximately 242.30 g/mol
- Functional Groups : A hydrazino group at the 4-position and a phenyl group at the 6-position of the thienopyrimidine ring.
This structural configuration enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various kinases involved in cancer progression. For instance, thienopyrimidines have shown inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell survival and proliferation .
Antimicrobial Properties
Preliminary studies suggest that derivatives of thienopyrimidine compounds demonstrate antimicrobial activity against a range of bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's derivatives have also been investigated for their anti-inflammatory properties. Certain thienopyrimidine derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways .
Enzyme Inhibition Studies
This compound has been evaluated for its binding affinity to various enzymes. Techniques such as molecular docking and surface plasmon resonance are employed to assess these interactions, providing insights into its mechanism of action .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of PI3K/mTOR pathways leading to reduced tumor growth in vitro. |
| Study B | Antimicrobial Properties | Exhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study C | Anti-inflammatory Effects | Showed significant COX-2 inhibition comparable to standard anti-inflammatory drugs. |
Mechanism of Action
The mechanism of action of 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 4
The position 4 substituent significantly influences reactivity and biological activity. Key analogs include:
- 4-Amino-6-phenylthieno[2,3-d]pyrimidine: Replacing hydrazino with a primary amino (-NH₂) group simplifies the structure but diminishes its capacity for condensation reactions (e.g., hydrazone formation) .
- 4-Chloro-thieno[2,3-d]pyrimidine derivatives: Chlorine at position 4 (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) introduces electrophilicity, enabling nucleophilic substitution reactions.
Table 1: Substituent Effects at Position 4
Substituent Variations at Position 6
The phenyl group at position 6 is conserved in many analogs, but substitutions at other positions modulate electronic and steric effects:
- 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine: A thienyl group at position 5 (vs.
- 4-Hydrazino-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine: Methyl groups at positions 5 and 6 increase steric hindrance, while a pyridinyl group at position 2 enhances π-stacking interactions in biological targets .
Table 2: Comparative Bioactivity of Selected Analogs
Biological Activity
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H10N4S and a molecular weight of 242.3 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thieno[2,3-d]pyrimidine core substituted with a hydrazino group at the 4-position and a phenyl group at the 6-position. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4S |
| Molecular Weight | 242.3 g/mol |
| CAS Number | 35970-80-0 |
| IUPAC Name | (6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This compound may also disrupt cellular signaling pathways, which could contribute to its observed effects in cancer and microbial models .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by targeting key regulatory pathways involved in cell survival and proliferation. For example, it has been noted to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
This compound has also been studied for its antimicrobial activity. It demonstrates effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activities of pyrimidine derivatives are influenced significantly by the position and nature of substituents on the pyrimidine ring. In the case of this compound, modifications to the hydrazino or phenyl groups could enhance or diminish its biological efficacy. Comparative studies have indicated that similar compounds with different substitutions exhibit varied potency against cancer cell lines and microbial pathogens .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on xenograft models of pancreatic ductal adenocarcinoma (PDAC). Results demonstrated a significant reduction in tumor growth compared to control groups, highlighting its potential as a therapeutic agent in oncology .
- Microbial Resistance : Another investigation focused on the compound’s ability to combat antibiotic-resistant bacterial strains. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a lead compound for developing new antimicrobial agents .
Q & A
Q. What synthetic strategies are effective for preparing 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions. For example, condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high temperatures (e.g., 200°C) forms the pyrimidine core . For the hydrazino substituent, hydrazine hydrate can be introduced via nucleophilic substitution of a chlorine atom at the 4-position of the pyrimidine ring. Key optimization parameters include:
- Temperature control : Excessive heat may degrade hydrazine.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Use of pyridine or triethylamine to neutralize HCl byproducts during substitution .
Data Example : In analogous syntheses, yields of 86% were achieved for hydrazine-containing derivatives under reflux in methanol with NaBH3CN for reductive amination .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Methodological Answer: 1H and 13C NMR are critical for confirming regiochemistry and substituent orientation. Key spectral features include:
- Hydrazino group : A singlet at δ 4.5–5.5 ppm (NH2 protons) and absence of coupling with aromatic protons .
- Thiophene ring protons : Distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for H-5 and H-7) differentiate thieno[2,3-d]pyrimidines from other isomers .
- Aromatic protons : The phenyl group at position 6 shows multiplet peaks at δ 7.3–7.6 ppm.
Contradiction Note : Solvent choice (DMSO-d6 vs. CDCl3) may shift peaks by 0.1–0.3 ppm, requiring careful referencing .
Advanced Research Questions
Q. How do structural modifications at the 4-hydrazino and 6-phenyl positions influence dihydrofolate reductase (DHFR) inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 4-Hydrazino group : Enhances binding to DHFR’s active site via hydrogen bonding with conserved residues (e.g., Asp27 in Pneumocystis carinii DHFR) .
- 6-Phenyl substitution : Bulky aryl groups improve selectivity by occupying hydrophobic pockets. For example, trifluorophenyl analogues showed 10-fold higher potency against P. carinii DHFR than human isoforms .
Data Contradiction : Some studies report reduced activity with electron-withdrawing groups (e.g., nitro) on the phenyl ring, possibly due to steric clashes. Resolution requires molecular docking and free-energy calculations .
Q. How can conflicting bioactivity data for thieno[2,3-d]pyrimidines in different assay systems be reconciled?
Methodological Answer: Contradictions often arise from:
- Enzyme source variability : DHFR from P. jirovecii vs. H. sapiens may have divergent active-site geometries .
- Cellular permeability : LogP values >3.5 improve membrane penetration but may reduce solubility, skewing in vitro vs. in vivo results .
Resolution Strategy : - Standardized assays : Use isogenic cell lines and recombinant enzymes.
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability.
Example: Compound 4g (a thieno[2,3-d]pyrimidine-glutamate conjugate) showed low cytotoxicity in vitro but poor oral bioavailability due to rapid hydrolysis .
Q. What crystallographic techniques validate the binding mode of this compound to target enzymes?
Methodological Answer: X-ray crystallography of enzyme-inhibitor complexes provides atomic-level insights:
- Co-crystallization : Soak DHFR crystals with 1–5 mM inhibitor in Tris buffer (pH 7.4) for 24–48 hours .
- Key interactions : The hydrazino group forms hydrogen bonds with backbone carbonyls (e.g., Leu4 in human DHFR), while the phenyl group engages in π-π stacking with Phe31 .
Data Table :
| Enzyme | Resolution (Å) | Binding Affinity (Ki, nM) |
|---|---|---|
| Human DHFR | 2.1 | 320 ± 15 |
| P. carinii DHFR | 1.8 | 12 ± 2 |
Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding poses in DHFR isoforms. Focus on residues differing between species (e.g., Thr56 in P. carinii vs. Ser59 in humans) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values. For example, electron-donating groups at the phenyl position increase potency by 20–30% .
Validation : Synthesize top-ranked virtual hits and assay against purified enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
